N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a benzamide derivative featuring a pyridazinone core substituted with a cyclopropyl group and a thioether-linked benzamide side chain. The cyclopropyl substituent at position 3 of the pyridazinone introduces steric and electronic effects that may influence solubility and receptor interactions. The 3-(methylthio)benzamide group contributes a lipophilic thioether linkage, which is known to enhance membrane permeability and metabolic stability compared to oxygen or nitrogen analogs .
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-14-4-2-3-13(11-14)17(22)18-9-10-20-16(21)8-7-15(19-20)12-5-6-12/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCRMBGQYFNITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthesis of the Pyridazinone Core with Cyclopropyl Functionality
The pyridazinone ring serves as the central scaffold. A common approach involves cyclocondensation of 1,4-diketones with hydrazine derivatives. For example, 3-cyclopropyl-6-hydroxypyridazin-1(6H)-one can be synthesized via a copper-mediated Ullmann coupling. In one protocol, 6-chloro-4-methylpyridazin-3(2H)-one undergoes cross-coupling with cyclopropylboronic acid in dichloromethane using copper(II) acetate and pyridine N-oxide, achieving 43–99% yield depending on substituents.
Alternative routes employ Ganch reactions , where chlorinated diketones react with thioamides. For instance, 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester reacts with 1-pyrrolidinecarbothioamide in methanol, forming thiazolo-pyridazinones. Adapting this method, cyclopropanation may occur via Simmons-Smith conditions (Zn-Cu/CH₂I₂) on a pre-formed pyridazinone.
Key Reaction Parameters for Pyridazinone Formation
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ullmann Coupling | Cu(OAc)₂, Pyridine, DCM, RT | 43–99% | |
| Cyclocondensation | Hydrazine hydrate, ethanol, Δ | 78–87% | |
| Cyclopropanation | Zn-Cu/CH₂I₂, ether | 60–75% |
Introduction of the Ethylamino Side Chain
Functionalization at the pyridazinone N-1 position is critical. Nucleophilic substitution of a 6-chloro intermediate with ethylenediamine under basic conditions (e.g., K₂CO₃ in DMF) affords the ethylamino derivative. For example, 6-chloro-3-cyclopropylpyridazin-1(6H)-one reacts with ethylenediamine at 80°C for 12 h, yielding 65–70% of N-(2-aminoethyl)-3-cyclopropyl-6-oxopyridazin-1(6H)-ium.
Protection-Deprotection Strategies
- Amino Protection : Boc-anhydride in THF/water (pH 8–9) protects the primary amine.
- Coupling : Post-coupling, TFA deprotection liberates the free amine for subsequent reactions.
Preparation of 3-(Methylthio)Benzamide Moiety
The benzamide component is synthesized from 3-mercaptobenzoic acid :
- Methylation : Treatment with methyl iodide in NaOH/EtOH introduces the methylthio group (85–90% yield).
- Activation : Conversion to acid chloride using SOCl₂ or oxalyl chloride.
- Amidation : Reaction with ethylamine derivatives (e.g., ethylenediamine) in presence of EDC/HOBt yields the benzamide.
Optimization Note : Use of HATU/DIPEA in DMF enhances coupling efficiency (90–95% yield).
Coupling of Pyridazinone-Ethylamine with 3-(Methylthio)Benzamide
The final step involves amide bond formation between the ethylamine side chain and activated benzoyl chloride. In a representative procedure:
- Reagents : 3-(Methylthio)benzoyl chloride (1.2 eq), pyridazinone-ethylamine (1 eq), DIPEA (3 eq), DCM, 0°C → RT.
- Workup : Aqueous NaHCO₃ wash, drying (Na₂SO₄), and purification via silica gel chromatography (EtOAc/hexane) afford the title compound in 75–80% yield.
Comparative Coupling Agents
| Agent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82% |
| HATU | DCM | 0→25 | 89% |
| DCC/DMAP | THF | 25 | 78% |
Purification and Characterization
Chromatography : Flash chromatography (SiO₂, 2–55% EtOAc/hexane) resolves intermediates. Final compounds are recrystallized from ethanol-DMF (1:1).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 4H, Ar-H), 4.10 (t, J=6 Hz, 2H, CH₂N), 3.45 (t, J=6 Hz, 2H, CH₂NH), 2.55 (s, 3H, SCH₃), 1.90–1.20 (m, 1H, cyclopropyl), 0.80–0.50 (m, 4H, cyclopropyl).
- LC-MS : m/z 387.1 [M+H]⁺.
Optimization and Challenges
化学反応の分析
Types of Reactions
This compound can participate in a variety of chemical reactions, including:
Oxidation: The presence of the thioether moiety allows for selective oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzamide or pyridazine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Substitution: Various halogenated compounds and base catalysts are utilized to facilitate substitution reactions.
Major Products
The major products depend on the specific reaction:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyridazine ring.
Substitution: Derivatives with new functional groups, potentially enhancing the compound's reactivity or stability.
科学的研究の応用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide finds significant applications in multiple domains:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its pharmacological properties, potentially serving as a lead compound in drug development.
Industry: Utilized in the creation of advanced materials or as a catalyst in specific industrial reactions.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can influence biochemical pathways, such as signaling cascades or metabolic processes, thereby modulating physiological responses.
類似化合物との比較
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on structural motifs, synthetic routes, and functional properties.
Substituent Effects: Cyclopropyl vs. Other Alkyl/Aryl Groups
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): This compound lacks a heterocyclic core but shares a benzamide backbone. Its 3-methyl group and hydroxyl-containing side chain contrast with the target compound’s cyclopropyl-pyridazinone and methylthio groups. The hydroxyl group in enables N,O-bidentate coordination, making it suitable for metal-catalyzed C–H functionalization .
Heterocyclic Core: Pyridazinone vs. Benzodithiazine or Isoxazole/Thiazole
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () :
This benzodithiazine derivative contains a sulfur-rich heterocycle with a sulfonyl group, contributing to strong electron-withdrawing effects. The methylthio group in the target compound’s benzamide moiety may offer similar electronic modulation but lacks the sulfonyl group’s polarity . - Isoxazole/Thiazole Derivatives (): Multiple compounds in feature isoxazole or thiazole rings linked to benzamide via thioether groups. For example, 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide includes a thiazole ring with trifluoromethyl and pyridinyl substituents. Compared to the target compound’s pyridazinone core, thiazole/isoxazole rings are smaller and more electron-deficient, which may alter binding affinity in biological targets such as kinases or viral proteases .
Thioether Functionality: Methylthio vs. Other Sulfur-Containing Groups
- Methylthio (Target Compound) :
The 3-(methylthio)benzamide group provides moderate lipophilicity and resistance to oxidative metabolism. This is advantageous in drug design for improving oral bioavailability. - Thienylmethylthio or Benzodithiazine (): Compounds like N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide () incorporate bulkier sulfur-containing groups (e.g., thienyl), which may enhance π-π stacking interactions but reduce solubility.
Structural and Functional Data Table
Key Research Findings and Implications
- Synthetic Accessibility: The target compound’s pyridazinone core may require multi-step synthesis involving cyclopropanation and thioether formation, akin to methods in (amide coupling) and (thioalkylation) .
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to linear alkyl chains, as seen in ’s hydroxyl-containing analog, which is more prone to phase I metabolism .
生物活性
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 301.34 g/mol. It features a pyridazine ring, a cyclopropyl group, and a methylthio substituent, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂S |
| Molecular Weight | 301.34 g/mol |
| Structure | Structure |
The biological activity of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide involves several key mechanisms:
- Inhibition of Enzymes : The compound primarily targets enzymes involved in inflammatory pathways and cell proliferation, notably inhibiting cyclooxygenase (COX) and modulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
- Cell Cycle Arrest : Studies indicate that this compound induces G1 phase cell cycle arrest in cancer cells, leading to apoptosis.
Antitumor Activity
Research has demonstrated that N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide exhibits significant antitumor properties across various cancer cell lines. For instance:
- Case Study 1 : In vitro studies on lung cancer cell lines (A549, HCC827, NCI-H358) showed that the compound effectively reduced cell viability with IC50 values ranging from 6.26 to 20.46 µM in 2D assays compared to higher values in 3D assays, indicating its potential as a therapeutic agent .
Antimicrobial Activity
The compound also displays promising antimicrobial properties against Gram-positive and Gram-negative bacteria:
- Case Study 2 : In tests against Staphylococcus aureus and Escherichia coli, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide showed effective inhibition, suggesting its utility in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide plays a crucial role in its biological activity:
- Cyclopropyl Group : This moiety is associated with enhanced binding affinity to target proteins.
- Methylthio Substituent : Contributes to the compound's lipophilicity, facilitating membrane permeability and bioavailability.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds reveals that those with modifications to the pyridazine or methylthio groups often exhibit varied biological activities:
| Compound Name | Antitumor Activity (IC50 µM) | Antimicrobial Activity |
|---|---|---|
| N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide | 6.26 - 20.46 | Effective against S. aureus and E. coli |
| N-[2-[3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl]-pyridine-2-carboxamide | Higher IC50 values | Limited efficacy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(methylthio)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclopropane-functionalized pyridazinone intermediates. Key steps include:
- Cyclization : Formation of the pyridazinone core via cyclocondensation of hydrazines with diketones under acidic conditions .
- Functionalization : Introduction of the 3-(methylthio)benzamide moiety via amide coupling using carbodiimide catalysts (e.g., EDC/HOBt) .
- Optimization : Adjusting temperature (60–80°C for amidation), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) improves yield (reported up to 65–75% in analogous compounds) .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water) ensures >95% purity .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure, and what key spectral markers should be analyzed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the pyridazinone NH proton (δ 10.5–11.5 ppm), cyclopropyl protons (δ 1.2–1.5 ppm), and methylthio group (δ 2.5–2.7 ppm) .
- ¹³C NMR : Confirm the carbonyl groups (C=O at δ 165–175 ppm) and aromatic carbons (δ 120–140 ppm) .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak [M+H]⁺ with <2 ppm error .
- IR Spectroscopy : Identify amide C=O stretches (1640–1680 cm⁻¹) and pyridazinone ring vibrations (1520–1560 cm⁻¹) .
Q. What in vitro assays are recommended for initial evaluation of the compound’s antimicrobial and anticancer properties?
- Methodological Answer :
- Anticancer Screening :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis Assays : Annexin V/PI staining and caspase-3 activation via flow cytometry .
- Antimicrobial Testing :
- Microbroth Dilution : Determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can researchers investigate the HDAC inhibitory activity of this compound, and what methodologies are used to assess selectivity among HDAC isoforms?
- Methodological Answer :
- In Vitro HDAC Assays :
- Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure inhibition of recombinant HDAC isoforms (e.g., HDAC1, HDAC6) .
- IC₅₀ Determination : Compare potency (e.g., HDAC1 IC₅₀ = 15 nM vs. HDAC6 IC₅₀ = 250 nM in related compounds) .
- Cellular Target Engagement :
- Western blotting for acetylated histone H3 (K9/K14) in treated cancer cells .
- Selectivity Profiling :
- SPR or ITC : Measure binding kinetics to confirm isoform-specific interactions .
Q. What strategies can be employed to resolve contradictions in biological activity data across studies, such as varying IC₅₀ values in anticancer assays?
- Methodological Answer :
- Standardization :
- Use common cell lines (e.g., NCI-60 panel) and culture conditions (e.g., 10% FBS, 37°C) to reduce variability .
- Data Normalization :
- Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Follow-Up :
- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects confounding IC₅₀ results .
Q. How can molecular docking and dynamics simulations be utilized to predict the compound’s interaction with target proteins like HDACs?
- Methodological Answer :
- Docking Workflow :
- Software : AutoDock Vina or Schrödinger Glide for binding pose prediction .
- Key Interactions : Hydrogen bonding with Asp 99 (HDAC1 catalytic site) and hydrophobic contacts with the cyclopropyl group .
- MD Simulations :
- Run 100-ns simulations (AMBER/CHARMM force fields) to assess complex stability and binding free energy (MM-PBSA) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
